2-Amino-3-ethoxybenzenethiol
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Overview
Description
2-Amino-3-ethoxybenzenethiol is an organic compound with the molecular formula C8H11NOS. It is a derivative of benzenethiol, featuring an amino group at the second position and an ethoxy group at the third position on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-amino-3-ethoxybenzenethiol involves the Herz reaction. In this method, an aryl amine is treated with sulfur monochloride to form a thiazathiolium chloride intermediate, which is then hydrolyzed under alkaline conditions to yield the desired product . Another method involves thiocyanogenation, where an aryl amine reacts with thiocyanogen to form the corresponding thiocyanate, which is then reduced to the thiol .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the Herz reaction due to its efficiency and scalability. The reaction conditions are optimized to maximize yield and purity, often involving the use of sodium hydroxide for hydrolysis and subsequent purification steps to isolate the product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-ethoxybenzenethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Amino derivatives.
Substitution: Various substituted benzenethiols depending on the reagents used.
Scientific Research Applications
2-Amino-3-ethoxybenzenethiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of dyes, polymers, and other materials
Mechanism of Action
The mechanism of action of 2-amino-3-ethoxybenzenethiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The amino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzenethiol: Lacks the ethoxy group, making it less versatile in certain chemical reactions.
2-Amino-5-chlorobenzenethiol: Contains a chlorine atom, which can influence its reactivity and biological activity.
2-Amino-3-methylbenzenethiol: Features a methyl group instead of an ethoxy group, affecting its solubility and reactivity.
Uniqueness
2-Amino-3-ethoxybenzenethiol is unique due to the presence of both an amino and an ethoxy group on the benzene ring. This combination of functional groups provides a unique set of chemical properties and reactivity patterns, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C8H11NOS |
---|---|
Molecular Weight |
169.25 g/mol |
IUPAC Name |
2-amino-3-ethoxybenzenethiol |
InChI |
InChI=1S/C8H11NOS/c1-2-10-6-4-3-5-7(11)8(6)9/h3-5,11H,2,9H2,1H3 |
InChI Key |
FAHVYXCAYATAES-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC=C1)S)N |
Origin of Product |
United States |
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